2,6-Difluoro-4-methylphenol
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Overview
Description
2,6-Difluoro-4-methylphenol is an organic compound with the molecular formula C7H6F2O. It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and a methyl group is attached at the 4 position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methylphenol typically involves the fluorination of 4-methylphenol (p-cresol). One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile under controlled temperature conditions to prevent over-fluorination and ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 2,6-difluoro-4-methylcyclohexanol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorocyclohexanol derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,6-Difluoro-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methylphenol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug design. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2,6-Difluoro-4-hydroxybenzoic acid
- 2,6-Difluoro-4-methylbenzoic acid
- 2,6-Difluoro-4-methylbenzaldehyde
Comparison: 2,6-Difluoro-4-methylphenol is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and physical properties. Compared to its analogs, it exhibits higher metabolic stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
2,6-difluoro-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLMUKFUXHUZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353557-38-7 |
Source
|
Record name | 2,6-difluoro-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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